![molecular formula C20H23N3O7S B2849864 ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate CAS No. 1062589-05-2](/img/structure/B2849864.png)
ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate
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Overview
Description
Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized via condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The structure elucidation of thiophene-based compounds is typically derived from their spectral information .Chemical Reactions Analysis
Thiophene-based compounds, such as enaminones, have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the versatility of ethyl 2-acetamido derivatives in synthesizing a wide array of heterocyclic compounds. For example, ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, through the Gewald reaction, has been utilized to synthesize novel styryl dyes, highlighting the compound's utility in creating fluorescent dyes with potential applications in materials science and bioimaging (Rangnekar & Sabnis, 2007).
Functionalized Pyridines and Pyrazoles
The synthesis of functionalized pyridines and pyrazoles using ethyl 2-acetamido derivatives further demonstrates their importance in medicinal chemistry and materials science. Ethyl 2-methyl-2,3-butadienoate, for example, has been used in [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing the potential of these compounds in developing new chemical entities with pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Antitumor Activity
The synthesis of polyfunctionally substituted heterocyclic compounds from ethyl 2-acetamido derivatives has been explored for their antitumor activity. For instance, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown promise in inhibiting tumor cell proliferation, indicating the potential of these compounds in developing new anticancer drugs (Shams, Mohareb, Helal, & Mahmoud, 2010).
Photophysical Properties
The study of photophysical properties of ethyl 2-acetamido derivatives, such as ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, has implications for the development of optical materials and sensors. Research into these compounds' spectral-fluorescent properties can lead to novel applications in photonic devices and fluorescence-based sensing technologies (Ershov et al., 2019).
Mechanism of Action
Target of Action
It is known that many compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is 3526±320 °C , which may influence its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-(pyridin-3-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.C2H2O4/c1-2-24-18(23)16-13-6-3-7-14(13)25-17(16)21-15(22)11-20-10-12-5-4-8-19-9-12;3-1(4)2(5)6/h4-5,8-9,20H,2-3,6-7,10-11H2,1H3,(H,21,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNBYLPHHORWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CNCC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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